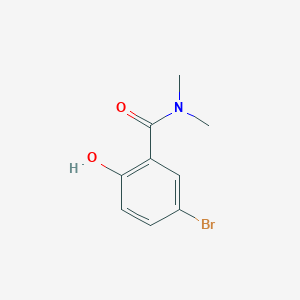
N-dibenzofuran-2-yl-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibenzofuran-2-yl-2-methoxyacetamide, also known as DBFMA, is a synthetic compound that has been found to have potential applications in scientific research. This molecule belongs to the class of benzofurans, which are organic compounds that contain a fused benzene and furan ring structure. DBFMA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In
Aplicaciones Científicas De Investigación
N-dibenzofuran-2-yl-2-methoxyacetamide has been found to have potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. N-dibenzofuran-2-yl-2-methoxyacetamide has also been investigated for its potential use as a ligand in the synthesis of metal complexes. Additionally, N-dibenzofuran-2-yl-2-methoxyacetamide has been studied for its potential use as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of N-dibenzofuran-2-yl-2-methoxyacetamide is not fully understood. However, it has been suggested that N-dibenzofuran-2-yl-2-methoxyacetamide may act as a chelator for metal ions such as copper and zinc. This chelation may result in changes in the fluorescence properties of N-dibenzofuran-2-yl-2-methoxyacetamide, which can be used for the detection of these metal ions.
Biochemical and physiological effects:
The biochemical and physiological effects of N-dibenzofuran-2-yl-2-methoxyacetamide have been studied in vitro and in vivo. In vitro studies have shown that N-dibenzofuran-2-yl-2-methoxyacetamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that N-dibenzofuran-2-yl-2-methoxyacetamide can reduce oxidative stress and inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-dibenzofuran-2-yl-2-methoxyacetamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, N-dibenzofuran-2-yl-2-methoxyacetamide has been found to be relatively stable and easy to synthesize. However, one limitation of using N-dibenzofuran-2-yl-2-methoxyacetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-dibenzofuran-2-yl-2-methoxyacetamide for use in humans.
Direcciones Futuras
There are several future directions for research on N-dibenzofuran-2-yl-2-methoxyacetamide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a ligand in the synthesis of metal complexes. Additionally, further studies are needed to determine the safety and efficacy of N-dibenzofuran-2-yl-2-methoxyacetamide for use as a pharmaceutical intermediate.
Métodos De Síntesis
N-dibenzofuran-2-yl-2-methoxyacetamide can be synthesized through various methods. One such method involves the reaction of 2-methoxyacetyl chloride with dibenzofuran in the presence of a base such as pyridine. The resulting product is then treated with ammonia to obtain N-dibenzofuran-2-yl-2-methoxyacetamide. Another method involves the reaction of 2-methoxyacetic acid with dibenzofuran in the presence of a dehydrating agent such as thionyl chloride, followed by treatment with ammonia to obtain N-dibenzofuran-2-yl-2-methoxyacetamide.
Propiedades
IUPAC Name |
N-dibenzofuran-2-yl-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-9-15(17)16-10-6-7-14-12(8-10)11-4-2-3-5-13(11)19-14/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGFECWVUFIABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)



![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
